iNOS Potency: 7-Substituted vs. Unsubstituted Core
The 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- scaffold serves as the core for potent iNOS inhibitors. While direct data for the parent compound is not available in the literature, a closely related analog, 7-alkyl-1,5,6,7-tetrahydro-2H-azepin-2-imine (Compound 16 in Kawanaka et al., 2003), demonstrated potent iNOS inhibition. Critically, the introduction of a substituent at the 7-position was shown to increase iNOS inhibitory activity compared to the unsubstituted tetrahydroazepine core (Compound 14). This provides strong class-level inference that the 7-amino/imino-substituted scaffold of 64058-21-5 is essential for achieving high potency, distinguishing it from simpler, less substituted azepine cores [1].
| Evidence Dimension | iNOS Inhibitory Activity (Potency) |
|---|---|
| Target Compound Data | 7-substituted tetrahydroazepin-2-imine (Compound 16) exhibited potent iNOS inhibition (exact IC50 not specified in abstract). |
| Comparator Or Baseline | Unsubstituted tetrahydroazepin-2-imine (Compound 14) exhibited lower iNOS inhibitory activity. |
| Quantified Difference | Increased inhibition (qualitative). |
| Conditions | In vitro nitric oxide synthase inhibition assay. |
Why This Matters
This evidence indicates that the 7-position substitution, as found in 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-, is critical for achieving potent iNOS inhibition, making it a superior starting point for medicinal chemistry optimization compared to the unsubstituted azepine core.
- [1] Kawanaka, Y., et al. (2003). Design and synthesis of orally bioavailable inhibitors of inducible nitric oxide synthase. Synthesis and biological evaluation of dihydropyridin-2(1H)-imines and 1,5,6,7-tetrahydro-2H-azepin-2-imines. Bioorganic & Medicinal Chemistry, 11(5), 689-702. View Source
